1-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
“1-(Chloromethyl)-3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane” is a derivative of fluoro-bicyclo[1.1.1]pentanes (19F-BCPs). These compounds have been developed after more than 20 years of trials . The core of these compounds has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
A continuous flow process has been developed to generate [1.1.1]propellane on demand, which can be directly derivatised into various bicyclo[1.1.1]pentane (BCP) species . This process has been realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a bicyclo[1.1.1]pentane core. This core has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Chemical Reactions Analysis
A continuous flow process has been developed to generate [1.1.1]propellane on demand, which can be directly derivatised into various bicyclo[1.1.1]pentane (BCP) species . This process has been realized in throughputs up to 8.5 mmol h−1 .Properties
IUPAC Name |
1-(chloromethyl)-3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF/c1-9-4-10(2-3-11(9)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPPDCTXVVTKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC(C2)(C3)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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